N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is an organic compound that features a nitronaphthalene moiety and a pyridinylmethyl group linked through a urea functional group. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea typically involves the following steps:
Nitration of Naphthalene: The starting material, naphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of Naphthylamine: The nitronaphthalene is then reduced to form the corresponding naphthylamine.
Urea Formation: The naphthylamine is reacted with an isocyanate derivative to form the urea linkage.
Pyridinylmethylation: Finally, the urea compound is alkylated with a pyridinylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale nitration and reduction processes, followed by efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in material science, such as the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The nitro and pyridinyl groups may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-3-yl)methyl]urea: Similar structure with a different position of the pyridinyl group.
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-2-yl)methyl]urea: Another positional isomer with the pyridinyl group at the 2-position.
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)ethyl]urea: Similar compound with an ethyl linker instead of a methyl linker.
Uniqueness
N-(6-Nitronaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be exploited in designing compounds with specific properties or activities.
Properties
CAS No. |
56914-16-0 |
---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
1-(6-nitronaphthalen-2-yl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C17H14N4O3/c22-17(19-11-12-5-7-18-8-6-12)20-15-3-1-14-10-16(21(23)24)4-2-13(14)9-15/h1-10H,11H2,(H2,19,20,22) |
InChI Key |
YZRVRUVTAUBVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1NC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.